molecular formula C9H14ClNS B1486714 3-(Thiophen-3-yl)piperidine hydrochloride CAS No. 1185077-50-2

3-(Thiophen-3-yl)piperidine hydrochloride

Cat. No. B1486714
CAS RN: 1185077-50-2
M. Wt: 203.73 g/mol
InChI Key: WBBYZCGJCBDTLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . Piperidine derivatives are formed through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Piperidine derivatives are formed through hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis of Bioactive Molecules

3-(Thiophen-3-yl)piperidine hydrochloride: is a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to compounds with significant pharmacological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of this compound allows for the creation of diverse bioactive entities through various intra- and intermolecular reactions .

Development of Antipsychotic Drugs

The thiophene moiety is known for its therapeutic importance, particularly in antipsychotic drugs. The electron-rich sulfur atom in thiophene can interact with biological targets, enhancing the pharmacological profile of the derived medications. As such, 3-(Thiophen-3-yl)piperidine hydrochloride could be used to develop new antipsychotic agents with improved efficacy and reduced side effects .

Anti-inflammatory Applications

Thiophene derivatives have been reported to exhibit anti-inflammatory properties. By manipulating the chemical structure of 3-(Thiophen-3-yl)piperidine hydrochloride , researchers can synthesize novel anti-inflammatory agents that may offer alternative treatments for conditions like arthritis and other inflammatory diseases .

Material Science: Organic Semiconductors

In material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors3-(Thiophen-3-yl)piperidine hydrochloride can be a precursor for molecules used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing oxidative damage3-(Thiophen-3-yl)piperidine hydrochloride could be explored for its potential applications in protecting infrastructure and machinery from corrosion .

Antimicrobial and Antifungal Agents

The structural complexity of 3-(Thiophen-3-yl)piperidine hydrochloride allows for the synthesis of compounds with antimicrobial and antifungal activities. These applications are critical in developing new treatments for infectious diseases, especially with the rising concern over antibiotic resistance .

Kinase Inhibition for Cancer Therapy

Kinases are enzymes that play a vital role in cell signaling and are often implicated in cancer. Thiophene derivatives have shown potential in inhibiting kinase activity. Therefore, 3-(Thiophen-3-yl)piperidine hydrochloride could be a starting point for the synthesis of kinase inhibitors, offering a pathway for targeted cancer therapies .

Neurological Research

Piperidine derivatives are important in neurological research due to their impact on the central nervous system3-(Thiophen-3-yl)piperidine hydrochloride could be used to study neurotransmitter processes and develop drugs for neurological disorders such as Alzheimer’s disease and Parkinson’s .

Mechanism of Action

While the specific mechanism of action for “3-(Thiophen-3-yl)piperidine hydrochloride” is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a hazardous substance. It is classified as having acute oral toxicity (Category 4). It is harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

Thiophene and piperidine derivatives play a vital role in medicinal chemistry, improving advanced compounds with a variety of biological effects . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-thiophen-3-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBYZCGJCBDTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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